

Investigating Potential Off-Target Kinase Inhibition of YL93: A Comparative Guide

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Compound of Interest

Compound Name: YL93

Cat. No.: B12406668

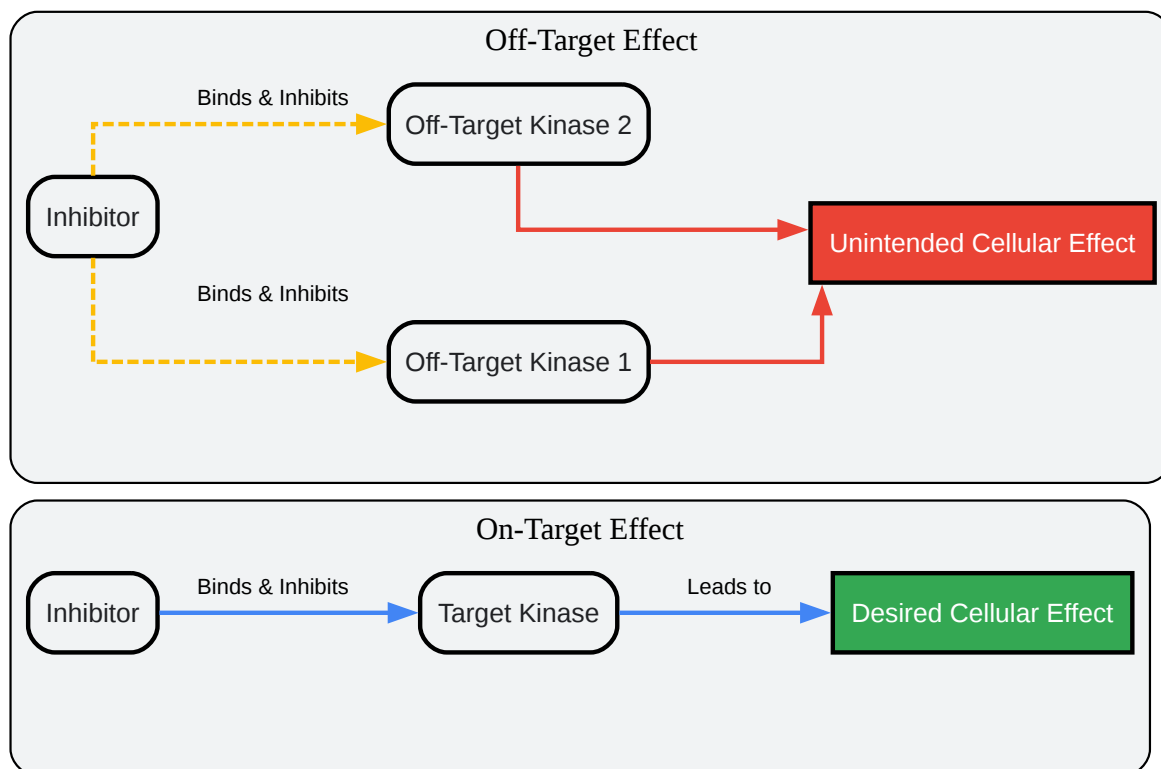
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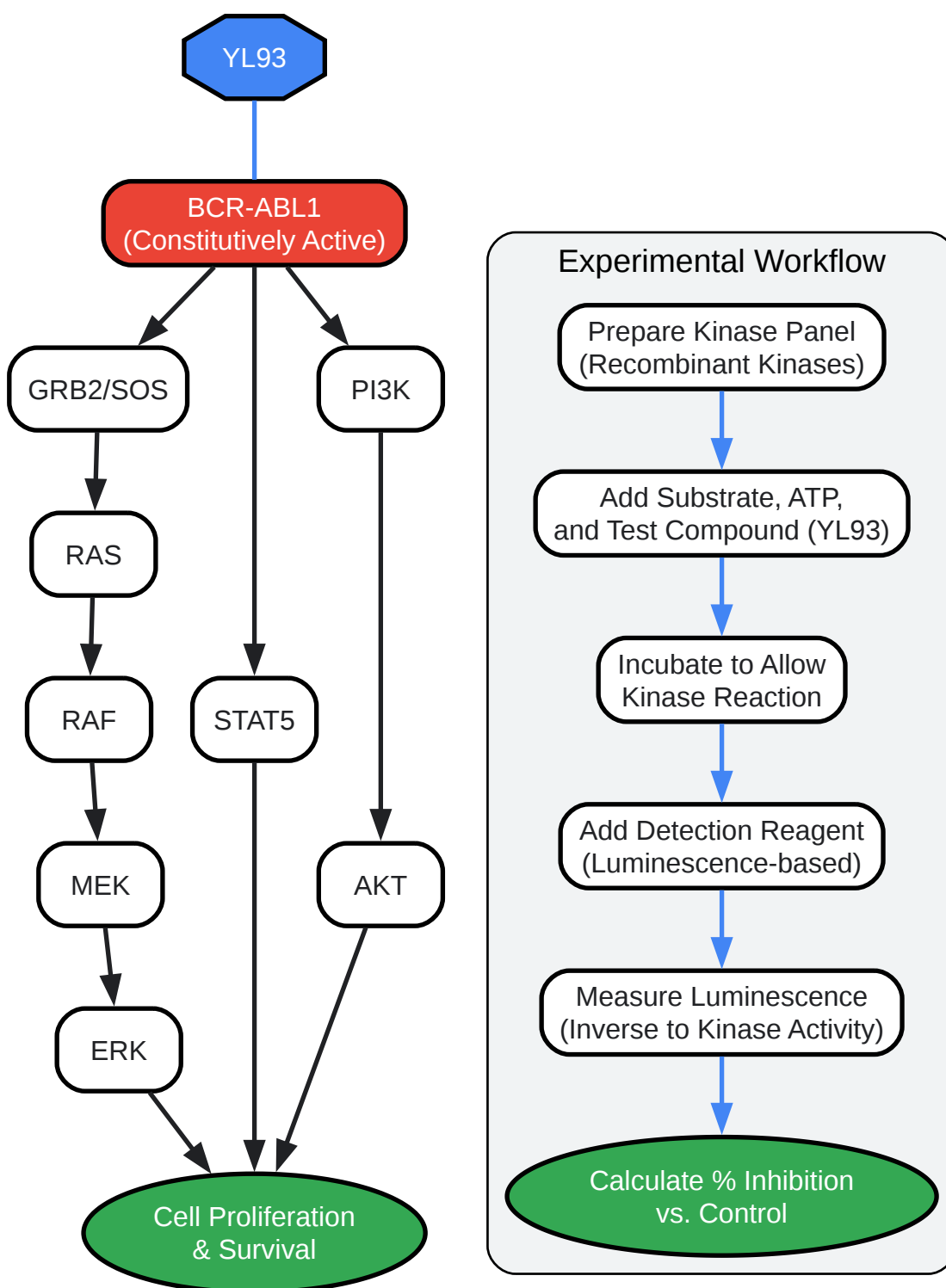
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel kinase inhibitor **YL93**, focusing on its selectivity and potential off-target effects. For context, **YL93**'s performance is benchmarked against established inhibitors, Imatinib and Dasatinib, which are known to target the ABL1 kinase. Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results, predicting potential toxicities, and guiding further drug development.

On-Target vs. Off-Target Inhibition: A Conceptual Overview

Kinase inhibitors are designed to bind to a specific target kinase to modulate its activity (on-target effect). However, due to the structural similarity among kinase active sites, these inhibitors can also bind to and affect other unintended kinases (off-target effects). These off-target interactions can lead to unexpected cellular responses, toxicity, or even contribute to the drug's therapeutic efficacy through polypharmacology.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com